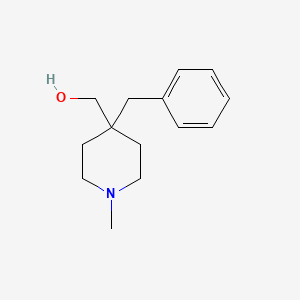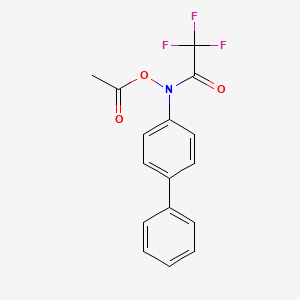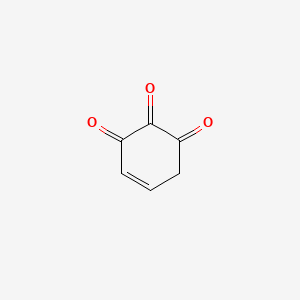
Cyclohex-4-ene-1,2,3-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohex-4-ene-1,2,3-trione is an organic compound with the molecular formula C₆H₄O₃. It is a triketone, meaning it contains three ketone groups. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohex-4-ene-1,2,3-trione can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene ring. For instance, combining 1,3-butadiene with maleic anhydride under specific conditions can yield cyclohexene derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of solvents like xylene .
Análisis De Reacciones Químicas
Types of Reactions: Cyclohex-4-ene-1,2,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triketone into other functional groups.
Substitution: The ketone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be employed.
Substitution: Conditions vary depending on the desired product but often involve acidic or basic catalysts.
Major Products: The major products formed from these reactions include various cyclohexene derivatives, which can be further functionalized for different applications .
Aplicaciones Científicas De Investigación
Cyclohex-4-ene-1,2,3-trione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: this compound is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which cyclohex-4-ene-1,2,3-trione exerts its effects involves its ability to participate in various chemical reactions due to its triketone structure. The compound can act as an electrophile in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Cyclohexene: A hydrocarbon with a similar ring structure but lacking the ketone groups.
Cyclohexane: A fully saturated hydrocarbon with no double bonds or ketone groups.
Cyclohex-2-ene-1,4-dione: Another cyclic compound with two ketone groups positioned differently on the ring.
Uniqueness: Cyclohex-4-ene-1,2,3-trione is unique due to its three ketone groups, which impart distinct reactivity and make it a valuable intermediate in various chemical reactions. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds .
Propiedades
Número CAS |
6151-21-9 |
|---|---|
Fórmula molecular |
C6H4O3 |
Peso molecular |
124.09 g/mol |
Nombre IUPAC |
cyclohex-4-ene-1,2,3-trione |
InChI |
InChI=1S/C6H4O3/c7-4-2-1-3-5(8)6(4)9/h1-2H,3H2 |
Clave InChI |
LTVBKIYITIZJSV-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC(=O)C(=O)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate](/img/structure/B13414253.png)


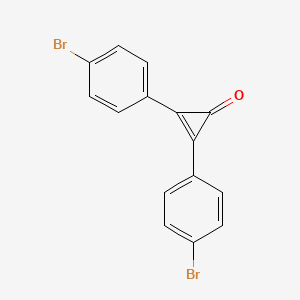
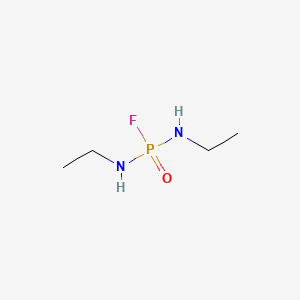
![3-(17-Ethenyl-12-ethyl-13,18,22,27-tetramethyl-3,5-dioxo-4-oxa-8,24,25,26-tetrazahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosan-23-yl)propanoic acid](/img/structure/B13414272.png)
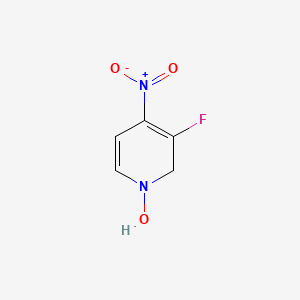
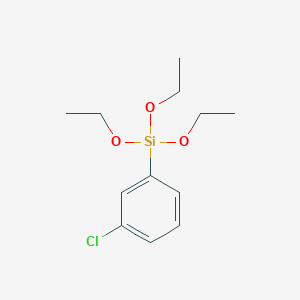


![Cholane Glycine Deriv.; Ethyl 2-((R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)acetate](/img/structure/B13414315.png)
